molecular formula C25H22N4O5 B12418934 5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid

5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid

Cat. No.: B12418934
M. Wt: 458.5 g/mol
InChI Key: WTZFEDHEXDVDRO-UHFFFAOYSA-N
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Description

5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid is a complex organic compound with a unique structure that includes a furan ring, a pyrazole ring, and a naphthalene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid involves multiple steps, including the formation of the furan ring, the pyrazole ring, and the diazenyl linkageThe final step involves the coupling of the pyrazole derivative with the naphthalene moiety .

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the diazenyl group can produce an amine .

Scientific Research Applications

5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and diazenyl groups play a crucial role in its binding to target proteins, while the furan and pyrazole rings contribute to its overall stability and activity. The compound may inhibit or activate specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid is unique due to its combination of structural elements, which confer specific chemical and biological properties.

Properties

Molecular Formula

C25H22N4O5

Molecular Weight

458.5 g/mol

IUPAC Name

5-[2-hydroxy-3-[[3-methyl-5-oxo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid

InChI

InChI=1S/C25H22N4O5/c1-14-22(24(31)29(28-14)17-10-9-15-5-2-3-6-16(15)13-17)27-26-19-8-4-7-18(23(19)30)20-11-12-21(34-20)25(32)33/h4,7-13,22,30H,2-3,5-6H2,1H3,(H,32,33)

InChI Key

WTZFEDHEXDVDRO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=CC(=C2O)C3=CC=C(O3)C(=O)O)C4=CC5=C(CCCC5)C=C4

Origin of Product

United States

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